molecular formula C11H12BrN3O2S2 B2843853 5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide CAS No. 2034588-78-6

5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide

Cat. No.: B2843853
CAS No.: 2034588-78-6
M. Wt: 362.26
InChI Key: DMWGWJQGQVKLTQ-UHFFFAOYSA-N
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Description

5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core heterocyclic structures. One common method involves the catalytic hydrogenation of pyrazolo[1,5-a]pyridines, followed by functionalization to introduce the bromine and sulfonamide groups . Industrial production methods may involve large-scale catalytic processes to ensure cost-efficiency and high yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Properties

IUPAC Name

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2S2/c12-10-1-2-11(18-10)19(16,17)14-8-4-6-15-9(7-8)3-5-13-15/h1-3,5,8,14H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWGWJQGQVKLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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